molecular formula C18H16ClN3O2S B11985375 (2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11985375
M. Wt: 373.9 g/mol
InChI Key: QPGRONRDWXHVGJ-RGVLZGJSSA-N
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Description

4-CL-BENZALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CL-BENZALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the condensation of 4-chlorobenzaldehyde with 5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidine-2-thione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, thiazolidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, derivatives of thiazolidinones are explored for their potential therapeutic effects. This compound might be investigated for its efficacy in treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-CL-BENZALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE would depend on its specific biological activity. Generally, thiazolidinones can interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: These compounds share the thiazolidinone core structure and exhibit similar biological activities.

    Benzaldehyde derivatives: Compounds with benzaldehyde moieties can undergo similar chemical reactions and have comparable applications.

Uniqueness

The uniqueness of 4-CL-BENZALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazolidinone or benzaldehyde derivatives.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

(2E)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16ClN3O2S/c1-24-15-8-4-12(5-9-15)10-16-17(23)21-18(25-16)22-20-11-13-2-6-14(19)7-3-13/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+

InChI Key

QPGRONRDWXHVGJ-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)Cl)/S2

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

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